Cyclopropylmethanesulfonyl fluoride
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Overview
Description
Cyclopropylmethanesulfonyl fluoride (C4H7FO2S) is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethanesulfonyl fluoride can be synthesized through several methods, including the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylmethanesulfonic acid.
Reduction: Reduction reactions can lead to the formation of cyclopropylmethanesulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Cyclopropylmethanesulfonic acid
Cyclopropylmethanesulfonamide
Various nucleophilic substitution products
Scientific Research Applications
Cyclopropylmethanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential as a pharmacological tool to study the effects of sulfonyl fluoride-containing drugs.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cyclopropylmethanesulfonyl fluoride exerts its effects involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various biochemical assays and synthetic applications.
Molecular Targets and Pathways:
Enzymes and proteins that contain nucleophilic amino acids can be targeted by this compound.
The compound can inhibit certain enzymes by forming covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Cyclopropylmethanesulfonyl fluoride is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other sulfonyl fluorides. Similar compounds include:
Phenylmethanesulfonyl fluoride: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Methylsulfonyl fluoride: A simpler compound with fewer structural features.
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Properties
IUPAC Name |
cyclopropylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSWCSHCKZFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889905-07-0 |
Source
|
Record name | cyclopropylmethanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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